molecular formula C17H13ClN2O2 B5147181 2-chloro-N-(8-methoxyquinolin-5-yl)benzamide

2-chloro-N-(8-methoxyquinolin-5-yl)benzamide

Cat. No.: B5147181
M. Wt: 312.7 g/mol
InChI Key: LQXODYRLHMSKPG-UHFFFAOYSA-N
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Description

2-chloro-N-(8-methoxyquinolin-5-yl)benzamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(8-methoxyquinolin-5-yl)benzamide typically involves the chlorination of quinoline derivatives followed by amide formation. One common method involves the use of 8-aminoquinoline as a starting material. The chlorination at the C5 position of the quinoline ring can be achieved using sodium halides under mild conditions . The resulting chlorinated quinoline is then reacted with 2-chlorobenzoyl chloride to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(8-methoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(8-methoxyquinolin-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(8-methoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets. In the case of its anticancer activity, it is believed to inhibit key enzymes in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival . The compound’s ability to bind to these enzymes and disrupt their function leads to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(8-methoxyquinolin-5-yl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the chloro and methoxy groups on the quinoline ring enhances its reactivity and potential for further functionalization. Additionally, its ability to inhibit key enzymes in cancer signaling pathways makes it a promising candidate for anticancer drug development.

Properties

IUPAC Name

2-chloro-N-(8-methoxyquinolin-5-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-22-15-9-8-14(12-6-4-10-19-16(12)15)20-17(21)11-5-2-3-7-13(11)18/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXODYRLHMSKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3Cl)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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